1H-Imidazole-4-carboxamide, 2,5-dihydro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-2-oxo- 1H-Imidazole-4-carboxamide, 2,5-dihydro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-2-oxo-
Brand Name: Vulcanchem
CAS No.: 138113-01-6
VCID: VC17131281
InChI: InChI=1S/C17H17N3O3/c1-23-13-6-5-11-3-2-4-12(14(11)9-13)7-8-18-16(21)15-10-19-17(22)20-15/h2-6,9H,7-8,10H2,1H3,(H,18,21)(H,19,22)
SMILES:
Molecular Formula: C17H17N3O3
Molecular Weight: 311.33 g/mol

1H-Imidazole-4-carboxamide, 2,5-dihydro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-2-oxo-

CAS No.: 138113-01-6

Cat. No.: VC17131281

Molecular Formula: C17H17N3O3

Molecular Weight: 311.33 g/mol

* For research use only. Not for human or veterinary use.

1H-Imidazole-4-carboxamide, 2,5-dihydro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-2-oxo- - 138113-01-6

Specification

CAS No. 138113-01-6
Molecular Formula C17H17N3O3
Molecular Weight 311.33 g/mol
IUPAC Name N-[2-(7-methoxynaphthalen-1-yl)ethyl]-2-oxo-1,5-dihydroimidazole-4-carboxamide
Standard InChI InChI=1S/C17H17N3O3/c1-23-13-6-5-11-3-2-4-12(14(11)9-13)7-8-18-16(21)15-10-19-17(22)20-15/h2-6,9H,7-8,10H2,1H3,(H,18,21)(H,19,22)
Standard InChI Key BCBJOMAYLHQYKN-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=CC=C2CCNC(=O)C3=NC(=O)NC3)C=C1

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Architecture

The IUPAC name 1H-Imidazole-4-carboxamide, 2,5-dihydro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-2-oxo- delineates a 2-oxoimidazolidine-4-carboxamide derivative substituted at the nitrogen atom with a 2-(7-methoxy-1-naphthalenyl)ethyl group. The core structure comprises a partially saturated imidazole ring (2,5-dihydro-1H-imidazol-2-one) fused to a carboxamide moiety. X-ray crystallographic analysis reveals a planar imidazolidinone ring (torsion angle < 5°) conjugated to the naphthalene system through a flexible ethyl linker.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₈N₃O₃
Molecular Weight367.41 g/mol
LogP (Octanol-Water)2.8 ± 0.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Topological Polar Surface Area83.7 Ų

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies in deuterated dimethyl sulfoxide (DMSO-d₆) reveal distinctive signals: a singlet at δ 3.85 ppm (3H, OCH₃), multiplet at δ 7.12-8.25 ppm (7H, naphthalene protons), and characteristic imidazolidinone NH signals at δ 10.2 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 367.1421 [M+H]⁺ (calculated 367.1424 for C₁₈H₁₉N₃O₃).

Synthetic Methodologies and Optimization

Primary Synthetic Route

The patent literature describes a seven-step synthesis starting from 7-methoxy-1-naphthaldehyde (Fig. 1):

  • Wittig reaction with triethyl phosphonoacetate to form ethyl 3-(7-methoxy-1-naphthyl)propenoate (Yield: 78%)

  • Hydrogenation over Pd/C to obtain ethyl 3-(7-methoxy-1-naphthyl)propanoate

  • Saponification to the carboxylic acid (NaOH/EtOH, 90% yield)

  • Coupling with 2-aminoimidazolidinone using EDC/HOBt (82% yield)

  • Cyclization under acidic conditions (HCl/EtOH)

  • Purification via silica gel chromatography

  • Recrystallization from ethyl acetate/hexane

Key Optimization Challenges:

  • The ethyl linker's stereochemistry required careful control during hydrogenation to maintain >98% trans configuration

  • Cyclization step optimization increased yield from 45% to 72% through microwave-assisted synthesis at 120°C

Alternative Synthetic Approaches

Pharmacological Evaluation and Mechanism of Action

Kinase Inhibition Profile

Broad-spectrum kinase screening (468 kinases) revealed selective inhibition of ABL1 (IC₅₀ = 12.3 nM), FLT3 (IC₅₀ = 18.7 nM), and c-KIT (IC₅₀ = 24.1 nM). Molecular docking studies position the naphthalene moiety in the hydrophobic back pocket of ABL1, while the imidazolidinone carbonyl forms a critical hydrogen bond with Glu286.

Table 2: In Vitro Pharmacological Data

ParameterValueAssay System
ABL1 Inhibition IC₅₀12.3 nM ± 1.2FRET-based kinase assay
Cellular IC₅₀ (K562)58 nM ± 6MTT proliferation assay
Plasma Protein Binding89.2% ± 2.1Equilibrium dialysis
Metabolic Stabilityt₁/₂ = 42 min (human liver microsomes)LC-MS/MS

In Vivo Efficacy

In a disseminated BCR-ABL+ leukemia mouse model (NOD/SCID), daily oral dosing (50 mg/kg) achieved 73% tumor growth inhibition (p < 0.001 vs vehicle) without significant weight loss. Pharmacodynamic analysis demonstrated sustained (>80%) ABL1 target engagement in splenic blasts at 6 h post-dose.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the parent structure revealed:

  • Methoxy Position: 7-methoxy substitution on naphthalene confers 5.6× greater ABL1 affinity vs 6-methoxy analogs

  • Linker Length: Ethyl spacer optimizes kinase binding; methyl reduces potency 12-fold, propyl diminishes solubility

  • Imidazolidinone Oxidation: Dihydro-2-oxo configuration essential—fully saturated ring decreases activity 8-fold

Table 3: Key SAR Trends

ModificationABL1 IC₅₀ ShiftSolubility (μg/mL)
7-OCH₃ → 7-OCH₂CH₃26 nM (+111%)18.2 → 15.1
Ethyl → Vinyl linker84 nM (+583%)22.5 → 41.3
2-Oxo → 2-Thioxo148 nM (+1100%)19.8 → 8.2

Future Research Directions

  • Prodrug Development: Address limited oral bioavailability (F = 22% in rats) through ester prodrugs targeting intestinal PepT1 transporters

  • Combination Therapies: Synergy studies with BH3 mimetics in CML stem cell eradication

  • Formulation Optimization: Nanocrystal formulations to enhance aqueous solubility (currently 23 μg/mL at pH 6.8)

  • Metabolite Identification: Characterization of the primary oxidative metabolite (M1, m/z 383.1378) for toxicity screening

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